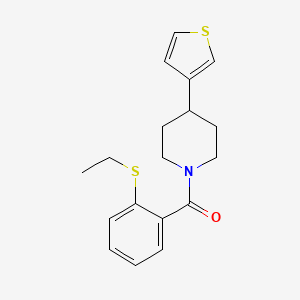

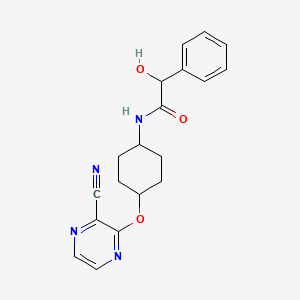

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-hydroxy-2-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-2-hydroxy-2-phenylacetamide, also known as CP94, is a compound that has been extensively studied for its potential use in scientific research.

Scientific Research Applications

Chemometric Analysis :

- A study developed a rapid chemometric reverse phase HPLC method for simultaneous estimation of Paracetamol and Ibuprofen in bulk and tablet formulation. Paracetamol, chemically known as N-(4-hydroxyphenyl)acetamide, is a non-steroidal anti-inflammatory drug (NSAID) that acts by inhibiting cyclooxygenase-1/2 (COX-1/COX-2) enzymes, thereby reducing fever (Kanthale, Thonte, Pekamwar, & Mahapatra, 2020).

Drug Discovery for Epilepsy Treatment :

- Research reported the discovery and pharmacological characterization of N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives as potent, selective, brain-penetrating T-type calcium channel blockers. This discovery was significant in the context of developing a clinical candidate for the treatment of generalized epilepsies (Bezençon et al., 2017).

Muscarinic M(3) Receptor Antagonist Development :

- A novel series of (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides was designed and synthesized for developing potent, long-acting, orally active muscarinic M(3) receptor antagonists. This research aimed at treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders (Mitsuya et al., 2000).

Environmental Impact Study :

- A study on the environmental impact of paracetamol (PCM; N-(4-hydroxyphenyl)acetamide) showed its widespread use as an analgesic and antipyretic agent. The research utilized a battery of eight biomarkers to evaluate PCM's potential sub-lethal effect on freshwater bivalves (Parolini, Binelli, Cogni, & Provini, 2010).

Drug Metabolism and Analgesic Effects :

- Research demonstrated that acetaminophen (paracetamol), after deacetylation to its primary amine, is conjugated with arachidonic acid in the brain and spinal cord to form a potent TRPV1 agonist, N-arachidonoylphenolamine (AM404). This finding identified a novel pathway for drug metabolism and provided insight into the analgesic effects of N-acylphenolamine AM404 following treatment with acetaminophen (Högestätt et al., 2005).

Nucleophilic Addition Reactions :

- A study on the nucleophilicity of oximes, including phenylacetamidoxime, involved reactions with 2-nitrilium closo-decaborate clusters. This research offered insights into the reactivity and mechanism of these reactions, which are relevant in organometallic chemistry (Bolotin et al., 2016).

Antidepressant Activity of Derivatives :

- A series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, including phenylacetamide derivatives, was examined for their ability to inhibit neurotransmitter uptake and potential antidepressant activity in rodent models. This study contributed to the understanding of the pharmacological profiles of these compounds (Yardley et al., 1990).

Anti-inflammatory and Antimicrobial Agents :

- Research involving hydroxypyrazole derivatives, such as N-(4-(5-hydroxy-1-trifluoroacetyl-1H-pyrazol-3-yl)phenyl) trifluoroacetamide, demonstrated these compounds' anti-inflammatory and antimicrobial activities. This study highlights the potential of these derivatives in medicinal chemistry (Bekhit, Abdel-Rahman, & Guemei, 2006).

properties

IUPAC Name |

N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-2-hydroxy-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c20-12-16-19(22-11-10-21-16)26-15-8-6-14(7-9-15)23-18(25)17(24)13-4-2-1-3-5-13/h1-5,10-11,14-15,17,24H,6-9H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTSLKYACBSQAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C(C2=CC=CC=C2)O)OC3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-5-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2562773.png)

![5-(butylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2562775.png)

![1-[Methyl(phenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2562780.png)

![1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2562782.png)

![Tert-butyl (1S,5R)-6-[(6-chloropyridazin-3-yl)methyl-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2562784.png)

![N-[4-(4-pentylcyclohexyl)phenyl]-2-phenylacetamide](/img/structure/B2562790.png)

![9-(3-chloro-4-fluorophenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2562792.png)

![2-[(2-Oxo-2-piperidin-1-ylethyl)thio]benzoic acid](/img/structure/B2562793.png)